Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate
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Overview
Description
Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate is a chemical compound with the molecular formula C14H18FNO3 and a molecular weight of 267.3 g/mol . This compound is known for its unique structure, which includes a fluorine atom, an oxan-3-ylmethyl group, and an amino group attached to a benzoate ester. It is used in various fields of research and industry due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate typically involves the reaction of 4-fluoro-2-nitrobenzoic acid with oxan-3-ylmethylamine under specific conditions. The nitro group is reduced to an amino group, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .
Scientific Research Applications
Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and amino group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-2-[(tetrahydro-2H-pyran-3-ylmethyl)amino]benzoate
- Methyl 4-fluoro-2-[(oxan-2-ylmethyl)amino]benzoate
Uniqueness
Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-fluoro-2-(oxan-3-ylmethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-18-14(17)12-5-4-11(15)7-13(12)16-8-10-3-2-6-19-9-10/h4-5,7,10,16H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJGZKIITPARLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NCC2CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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